molecular formula C15H14N2O B1179173 POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) CAS No. 136445-69-7

POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

Cat. No. B1179173
CAS RN: 136445-69-7
InChI Key:
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Description

Poly(1-vinylpyrrolidone)-graft-(1-triacontene) (PVP-g-C30) is a novel polymer that has gained significant attention in the field of biomaterials due to its unique properties. PVP-g-C30 is a copolymer of 1-vinylpyrrolidone and 1-triacontene, which is synthesized using a free-radical polymerization method. This polymer has a high molecular weight and is highly soluble in water, making it an ideal candidate for various biomedical applications.

Scientific Research Applications

  • Metal Binding Properties

    • Crosslinked poly(N-vinylpyrrolidone) has shown potential in binding metals like Fe(III), Cu(II), and Ni(II). This property is significant in applications involving the formation of complexes with these metals (Pande et al., 2000).
  • Surface Functionalization of Degradable Polymers

    • N-vinylpyrrolidone has been grafted onto surfaces of degradable polymers, resulting in improved wettability and biocompatibility. This has implications for biomedical applications such as cell growth and adhesion (Källrot et al., 2006).
  • Synthesis of Permselective Membranes

    • The grafting of N-vinylpyrrolidone onto poly(tetrafluoroethylene–hexafluoropropylene–vinylidene fluoride) films has been explored for creating permselective membranes. These membranes have potential applications in filtering and removing heavy metals from solutions (Dessouki et al., 1999).
  • Catalysis in Organic Transformations

    • Poly(vinylpyrrolidone)-grafted silica has been used as a catalyst for chemoselective reduction of aldehydes and ketones to alcohols. This shows potential for applications in organic synthesis (Ghasemi et al., 2017).
  • Creation of Antifouling Surfaces

    • Poly(N-vinylpyrrolidone)-grafted surfaces exhibit excellent resistance to protein and bacterial adhesion, making them suitable for biomedical applications such as creating antifouling surfaces (Liu et al., 2013).
  • Biomedical Applications

    • Poly(N-vinylpyrrolidone) modified surfaces are explored for preventing nonspecific protein adsorption, showing promise as antifouling surface modifiers in biomedical fields (Liu et al., 2013).
  • Biocompatible Drug Delivery Systems

    • Graft copolymers of poly(N-vinylpyrrolidone) have been studied for their potential as drug delivery vehicles, indicating their use in sustained release of hydrophilic drugs (Yuan et al., 2011).
  • Adsorbent Media for Dye Effluents

    • Polyvinylpyrrolidone/1-triacontene copolymer fibers have been used as adsorbent media for dye effluents, demonstrating their utility in environmental applications (O’Haire et al., 2016).

Safety and Hazards

The safety and hazards associated with “POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)” are not clearly documented in the sources I found .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves the grafting of 1-triacontene onto poly(1-vinylpyrrolidone) using a radical polymerization reaction.", "Starting Materials": [ "1-vinylpyrrolidone", "1-triacontene", "AIBN (azobisisobutyronitrile)", "toluene", "ethanol", "hexanes" ], "Reaction": [ "Polymerization of 1-vinylpyrrolidone using AIBN as a radical initiator in toluene at 70-80°C for 24 hours to obtain poly(1-vinylpyrrolidone)", "Grafting of 1-triacontene onto poly(1-vinylpyrrolidone) via radical polymerization using AIBN as a radical initiator in toluene at 70-80°C for 24 hours", "Purification of the product by precipitation in ethanol followed by washing with hexanes" ] }

CAS RN

136445-69-7

Product Name

POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

Molecular Formula

C15H14N2O

Molecular Weight

0

Origin of Product

United States

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